Sodium 7-Aminonaphthalene-2-Sulfonate: Structural Mechanics, Physical Properties, and Synthetic Applications
Sodium 7-Aminonaphthalene-2-Sulfonate: Structural Mechanics, Physical Properties, and Synthetic Applications
Executive Summary
As a critical intermediate in organic synthesis, sodium 7-aminonaphthalene-2-sulfonate (commonly known as Cassella's Acid F sodium salt or Amido-F-acid sodium salt) bridges the gap between raw petrochemical derivatives and high-value complex molecules. This whitepaper provides an in-depth technical analysis of its molecular architecture, physical properties, and manufacturing protocols. Designed for researchers and drug development professionals, this guide synthesizes mechanistic theory with field-proven, self-validating experimental workflows.
Chemical Structure & Molecular Architecture
The utility of sodium 7-aminonaphthalene-2-sulfonate (CAS: 5412-82-8) stems from its bifunctional naphthalene scaffold[1]. The molecule features two highly contrasting functional groups that dictate its chemical behavior:
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The 7-Amino Group (-NH₂): A strong electron-donating group (EDG) that activates the naphthalene ring system. Through resonance, it increases electron density at the ortho and para positions, making the ring highly susceptible to electrophilic aromatic substitution (e.g., diazo coupling)[2].
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The 2-Sulfonate Group (-SO₃Na): A bulky, electron-withdrawing group (EWG) that imparts exceptional aqueous solubility[3]. In pharmaceutical and dye applications, this group ensures that the molecule and its downstream derivatives can be processed in environmentally benign, liquid-phase aqueous systems.
Fig 1: Structure-function relationship of sodium 7-amino-2-naphthalenesulfonate functional groups.
Physical Properties & Thermodynamic Profile
Understanding the physical parameters of this compound is essential for optimizing reaction conditions and ensuring high-yield crystallizations. The sodium salt form is specifically engineered to overcome the poor solubility of the free acid form.
Table 1: Quantitative Physical and Chemical Data
| Property | Value / Description |
| IUPAC Name | Sodium 7-aminonaphthalene-2-sulfonate |
| Common Synonyms | Cassella's Acid F Sodium Salt, 2-Naphthylamine-7-sulfonic acid sodium salt |
| CAS Registry Number | 5412-82-8[4] |
| Molecular Formula | C₁₀H₈NNaO₃S[5] |
| Molecular Weight | 245.23 g/mol [4] |
| Appearance | White to light yellow or light red crystalline powder[1] |
| Solubility | Highly soluble in water; insoluble in ethanol and ether[3] |
| Commercial Purity | ≥ 70.0% (N) up to >99.0% (HPLC grade)[1] |
Synthesis & Manufacturing Protocol
The industrial standard for synthesizing 7-amino-2-naphthalenesulfonic acid relies on the Bucherer Reaction , followed by an alkaline neutralization to yield the sodium salt ()[6].
Fig 2: Step-by-step synthetic workflow of Cassella's Acid F sodium salt via Bucherer amination.
Step-by-Step Experimental Methodology
This protocol is designed as a self-validating system to ensure maximum yield and purity.
Step 1: The Bucherer Amination
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Charge a high-pressure autoclave with 1.0 equivalent of 2-naphthol-7-sulfonic acid.
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Add an aqueous solution containing 2.5 equivalents of ammonium sulfite ( (NH4)2SO3 ) and an excess of concentrated ammonia ( NH3 ).
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Seal the reactor and heat to 150°C for 8-10 hours with continuous agitation.
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Causality of Reagents: Ammonium sulfite acts as a critical catalyst. It forms a highly reactive bisulfite addition intermediate with the naphthol ring, significantly lowering the activation energy required for the subsequent nucleophilic substitution by ammonia.
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Causality of Pressure: At 150°C, ammonia is highly volatile. The sealed autoclave generates autogenous pressure, forcing the ammonia to remain dissolved in the aqueous phase, which thermodynamically drives the equilibrium toward the aminated product.
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Self-Validation (IPC): Sample the reactor and analyze via HPLC. The reaction is only considered complete—and allowed to proceed to Step 2—when the peak area of the starting naphthol falls below 0.5%.
Step 2: Acidification and Isolation
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Cool the reactor to 60°C and carefully vent excess ammonia through an acid scrubber.
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Transfer the mixture to a precipitation vessel and slowly add concentrated hydrochloric acid (HCl) until the pH reaches 2.0.
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Cool the suspension to 5°C and isolate the precipitated 7-amino-2-naphthalenesulfonic acid via vacuum filtration.
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Causality of pH Shift: Acidification protonates both the sulfonate and amino groups, forming a zwitterionic structure with minimal aqueous solubility, forcing the intermediate to crash out of solution[2].
Step 3: Sodium Salt Conversion
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Suspend the wet cake of the free acid in distilled water.
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Gradually add a 20% w/v sodium hydroxide (NaOH) solution under continuous stirring until the pH stabilizes at exactly 7.5.
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Concentrate the clear solution under reduced pressure and induce crystallization.
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Causality of Neutralization: The free acid is notoriously difficult to dissolve and process. Converting it to the sodium salt drastically increases its solubility, making it viable for downstream aqueous coupling reactions ()[3].
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Self-Validation: Continuous pH monitoring ensures no excess NaOH is added, preventing the degradation of the amino group or unwanted side reactions during crystallization.
Applications in Drug Development & Dye Chemistry
Azo Dye Synthesis: Sodium 7-aminonaphthalene-2-sulfonate is a premier diazo component. Because the amino group heavily activates the adjacent ring positions, the molecule readily undergoes electrophilic attack by diazonium salts. This regioselective coupling is foundational in producing complex, color-fast azo dyes used in textiles and biological staining[2].
Pharmaceutical Intermediates: In drug discovery, highly lipophilic drug candidates often fail due to poor bioavailability. By utilizing this molecule as a structural scaffold, medicinal chemists can graft the highly polar sulfonate group onto active pharmaceutical ingredients (APIs). The amino group serves as a versatile synthetic handle for amide coupling, while the sulfonate group guarantees that the resulting prodrug or API maintains high solubility in blood plasma and gastrointestinal fluids.
Safety, Handling, and Toxicity
While not classified as highly toxic, sodium 7-aminonaphthalene-2-sulfonate exhibits moderate irritant properties characteristic of sulfonated aromatic amines ()[7].
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Hazard Classification: Irritant (Xi).
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Risk Phrases: R36/37/38 (Irritating to eyes, respiratory system, and skin).
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Handling Protocols: Must be handled in a Class II biological safety cabinet or chemical fume hood. Inhalation of the crystalline dust can cause severe mucous membrane irritation. Standard PPE (nitrile gloves, safety goggles, and particulate respirators) is mandatory.
References
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Fisher Scientific - Sodium 7-Amino-2-naphthalenesulfonate 70.0+%, TCI America URL:[Link]
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Scribd / Chemical Catalog Company - Dyes Classified by Intermediates URL: [Link]
Sources
- 1. Sodium 7-Amino-2-naphthalenesulfonate | 5412-82-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 2. library.sciencemadness.org [library.sciencemadness.org]
- 3. 7-AMINO-2-NAPHTHALENESULFONIC ACID SODIUM SALT CAS#: 5412-82-8 [m.chemicalbook.com]
- 4. Sodium 7-Amino-2-naphthalenesulfonate 70.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. 7-Amino-2-naphthalenesulfonic acid sodium salt, CasNo.5412-82-8 Hangzhou ZeErRui Chemical Co., Ltd. China (Mainland) [zeerruichem.lookchem.com]
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